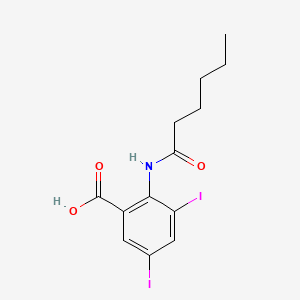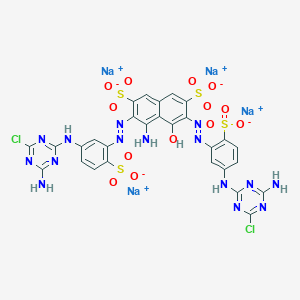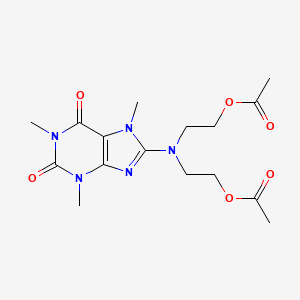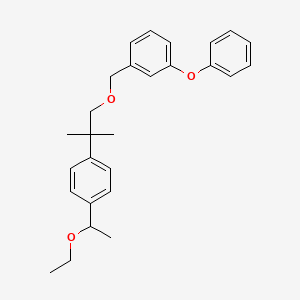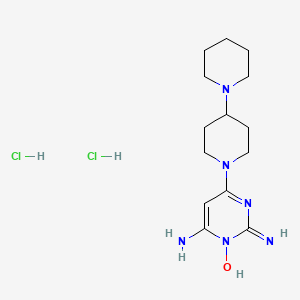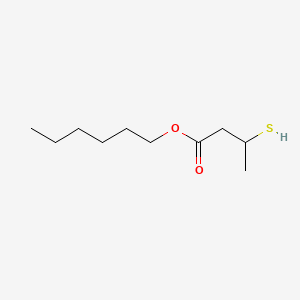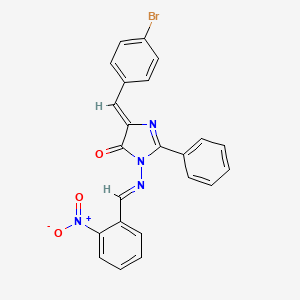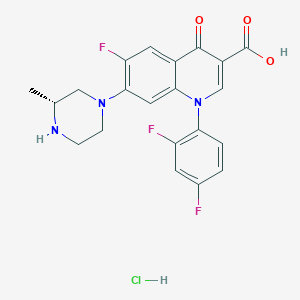
Temafloxacin hydrochloride, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Temafloxacin hydrochloride, ®-: is an antibiotic agent belonging to the fluoroquinolone drug class. It was initially approved for use in the U.S. market in 1992 but was withdrawn shortly due to reports of serious adverse reactions, such as allergic reactions and hemolytic anemia, resulting in three deaths . The compound is known for its bactericidal action, which results from interference with the activity of bacterial enzymes DNA gyrase and topoisomerase IV .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Temafloxacin hydrochloride, ®- involves several synthetic steps. One novel process for preparing Temafloxacin hydrochloride starts from ethyl 2,4-dichloro-5-fluorobenzoylacetate, providing a more efficient and cost-effective method for polyfluorinated quinolone antibacterial agents . The solubility of this compound in DMSO is ≤ 2mg/ml, and it can be dissolved by warming the tube at 37°C for 10 minutes and/or shaking it in an ultrasonic bath .
Industrial Production Methods: Industrial production methods for Temafloxacin hydrochloride, ®- are not extensively documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions: Temafloxacin hydrochloride, ®- undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: Substitution reactions, particularly involving the fluorine atoms, are more prevalent.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may result in derivatives with altered antibacterial properties.
科学的研究の応用
Chemistry: In chemistry, Temafloxacin hydrochloride, ®- is used as a reference compound for studying the properties and reactions of fluoroquinolones .
Biology: In biological research, it is used to study the mechanisms of bacterial resistance and the effects of fluoroquinolones on bacterial DNA .
Medicine: Although withdrawn from the market, Temafloxacin hydrochloride, ®- has been studied for its potential use in treating lower respiratory tract infections, genital and urinary infections, and skin infections .
Industry: In the pharmaceutical industry, it serves as a model compound for developing new fluoroquinolone antibiotics with improved safety profiles .
作用機序
The bactericidal action of Temafloxacin hydrochloride, ®- results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for the transcription and replication of bacterial DNA. DNA gyrase is the primary quinolone target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . Interference with these enzymes results in strand breakage of the bacterial chromosome, supercoiling, and resealing, ultimately inhibiting DNA replication and transcription .
類似化合物との比較
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but a different safety profile.
Difloxacin: Similar to Temafloxacin hydrochloride, ®-, but with different antibacterial activity and pharmacokinetics.
Uniqueness: Temafloxacin hydrochloride, ®- is unique due to its specific chemical structure, which includes a 1-difluorophenyl-6-fluoroquinolone moiety. This structure contributes to its antibacterial activity but also to its adverse effects, which led to its withdrawal from the market .
特性
CAS番号 |
130982-84-2 |
|---|---|
分子式 |
C21H19ClF3N3O3 |
分子量 |
453.8 g/mol |
IUPAC名 |
1-(2,4-difluorophenyl)-6-fluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H/t11-;/m1./s1 |
InChIキー |
DDVJEYDLTXRYAJ-RFVHGSKJSA-N |
異性体SMILES |
C[C@@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |
正規SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


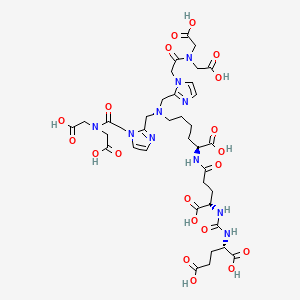
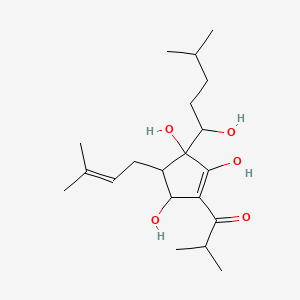

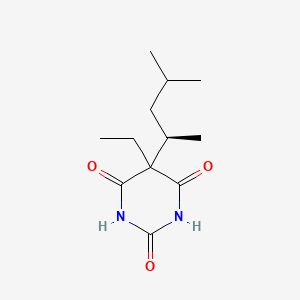

![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
